![molecular formula C9H6BrN3OS B7479480 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B7479480.png)
5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
Vue d'ensemble
Description
5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a chemical compound with a molecular formula of C9H6BrN3OS. It is a heterocyclic compound that contains a pyridine ring, a thiazole ring, and a carboxamide group. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is not fully understood. However, it has been reported to act as a kinase inhibitor, specifically targeting the Janus kinase (JAK) family of enzymes. JAKs are involved in various signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of JAKs can lead to the suppression of these pathways, resulting in the inhibition of cancer cell proliferation and the treatment of various diseases.
Biochemical and Physiological Effects
5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases. Additionally, this compound has been reported to improve insulin sensitivity and glucose uptake in diabetic mice, suggesting its potential use in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide in lab experiments is its high potency and selectivity as a kinase inhibitor. This allows for the specific targeting of JAKs and other kinases involved in various signaling pathways. Additionally, this compound has a relatively simple structure, making it easy to synthesize and modify for structure-activity relationship (SAR) studies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for the research and development of 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide. One direction is the optimization of its structure for increased potency and selectivity as a kinase inhibitor. Another direction is the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Finally, the potential applications of this compound in other fields, such as materials science, should be explored.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide involves the reaction of 2-amino-5-bromopyridine-3-carboxylic acid and thioamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been investigated for its potential as a kinase inhibitor, with promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, this compound has been studied for its potential use in the development of organic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propriétés
IUPAC Name |
5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3OS/c10-7-3-6(4-11-5-7)8(14)13-9-12-1-2-15-9/h1-5H,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANADWRZRDKMLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330365 | |
Record name | 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24841175 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |
CAS RN |
448240-87-7 | |
Record name | 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.